Product packaging for Cdp-star(Cat. No.:CAS No. 160081-62-9)

Cdp-star

Katalognummer: B575180
CAS-Nummer: 160081-62-9
Molekulargewicht: 495.2 g/mol
InChI-Schlüssel: UKWLRLAKGMZXJC-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Advantages in Sensitivity and Speed for Biomolecule Detection CDP-Star offers significant advantages in terms of sensitivity and speed for the detection of biomolecules.sigmaaldrich.comroche.comthermofisher.commaxchemtech.comIt is described as an ultra-sensitive and fast chemiluminescent substrate.sigmaaldrich.comroche.comThe high sensitivity is attributed to low background luminescence coupled with high-intensity light output resulting from the enzyme catalysis and turnover of numerous substrate molecules.thermofisher.comscientificlabs.iefishersci.fiThis allows for the detection of alkaline phosphatase-labeled molecules with unparalleled sensitivity.thermofisher.comfishersci.fi

Compared to other chemiluminescent substrates like CSPD, this compound can generate a luminescent signal with approximately tenfold increased sensitivity immediately after substrate addition, both on nylon membranes and in solution. sigmaaldrich.com On membranes, this compound can reach maximum light emission within a few minutes, and the signal can persist for days, allowing for multiple exposures. sigmaaldrich.comroche.comsigmaaldrich.com This rapid signal development and long-lasting glow contribute to faster detection times and the ability to detect targets present in small amounts. thermofisher.commaxchemtech.comscientificlabs.iesigmaaldrich.com For instance, on nylon membranes, the optical signal of this compound can be maximized within 10 minutes and slowly decay over more than 2 days. maxchemtech.com Exposure times with standard X-ray film can range from 1 second to 15 minutes with this compound, significantly shorter than the 2 minutes to 2 hours often required with CSPD. thermofisher.com This speed and sensitivity make this compound a preferred choice for applications requiring rapid and ultra-sensitive detection. sigmaaldrich.commaxchemtech.com

Research findings highlight the effectiveness of this compound in various applications. For example, in dot blots using DIG-labeled control DNA, 0.03 pg of homologous DNA diluted with 50 ng of heterologous DNA can be detected with this compound after less than 5 minutes of exposure to X-ray film. roche.com The use of 1,2-dioxetane (B1211799) substrates like this compound in sandwich immunoassay formats has demonstrated improved signal-to-noise performance and a wider assay dynamic range compared to fluorescent and colorimetric substrates such as 4-methylumbelliferyl phosphate (B84403) (4-MUP) and p-nitrophenylphosphate (pNPP). researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19Cl2Na2O7P B575180 Cdp-star CAS No. 160081-62-9

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

160081-62-9

Molekularformel

C18H19Cl2Na2O7P

Molekulargewicht

495.2 g/mol

IUPAC-Name

disodium;[4-chloro-3-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate

InChI

InChI=1S/C18H21Cl2O7P.2Na/c1-24-18(14-6-13(2-3-15(14)19)25-28(21,22)23)17(26-27-18)11-4-10-5-12(17)9-16(20,7-10)8-11;;/h2-3,6,10-12H,4-5,7-9H2,1H3,(H2,21,22,23);;/q;2*+1/p-2

InChI-Schlüssel

UKWLRLAKGMZXJC-UHFFFAOYSA-L

SMILES

COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=C(C=CC(=C5)OP(=O)([O-])[O-])Cl.[Na+].[Na+]

Kanonische SMILES

COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=C(C=CC(=C5)OP(=O)([O-])[O-])Cl.[Na+].[Na+]

Herkunft des Produkts

United States

Mechanistic Principles of Cdp Star Chemiluminescence Generation

Enzymatic Dephosphorylation by Alkaline Phosphatase (ALP)

Alkaline phosphatase plays a crucial role in initiating the chemiluminescent reaction of CDP-Star. As a phosphohydrolase enzyme, ALP catalyzes the removal of a phosphate (B84403) group from the this compound molecule. sigmaaldrich.comthermofisher.comneb.comroche.com

Formation of Metastable Dioxetane Phenolate (B1203915) Anion Intermediate

The enzymatic dephosphorylation of this compound by alkaline phosphatase results in the formation of a metastable dioxetane phenolate anion intermediate. sigmaaldrich.comthermofisher.comroche.comthermofisher.com This intermediate is the key species responsible for the subsequent light emission. The removal of the phosphate group from the phenyl phosphate moiety of this compound generates a negatively charged phenolate group adjacent to the spiro-fused dioxetane ring. sigmaaldrich.comthermofisher.comthermofisher.com

Subsequent Decomposition and Photon Emission Mechanism

Following the formation of the metastable dioxetane phenolate anion, this intermediate undergoes spontaneous decomposition. sigmaaldrich.comthermofisher.comthermofisher.comacs.org The decomposition involves the cleavage of the high-energy four-membered dioxetane ring. This breakdown occurs via a chemically initiated electron exchange luminescence (CIEEL) mechanism. nih.govbiosynth.com The energy released during the decomposition excites a product molecule, which then decays to its ground state by emitting a photon of light. thermofisher.comnih.gov In a buffer solution, the maximum light emission from this compound typically occurs at a wavelength of 466 nm or 475 nm. sigmaaldrich.comthermofisher.comroche.comthermofisher.com On nylon membranes, the maximum light emission can be reached within a few minutes and the signal can persist for several hours or even days. sigmaaldrich.commaxchemtech.comulab360.com

Influence of Luminescence Enhancers on Signal Characteristics

Luminescence enhancers are often used in conjunction with this compound to improve the characteristics of the emitted signal, primarily by increasing intensity and, in some cases, shifting the emission spectrum. thermofisher.combiosynth.comresearchgate.netfishersci.seresearchgate.netthermofisher.comfishersci.comfishersci.fi These enhancers typically consist of components that can reduce the quenching effect of water and facilitate energy transfer. fishersci.comnih.govacs.org

Spectral Shift and Intensity Modulation by Sapphire-II and Emerald-II Enhancers

Studies have shown that Sapphire-II and Emerald-II enhancers can significantly increase the signal intensity compared to using this compound alone. thermofisher.comfishersci.se Furthermore, they can cause a spectral shift in the emitted light. For example, while this compound in buffer typically emits around 466-475 nm, the presence of Sapphire-II or Emerald-II enhancers can shift the emission maximum. nih.govresearchgate.netresearchgate.netfishersci.comfishersci.fi Sapphire-II can shift the emission to around 461 nm, while Emerald-II can shift it to approximately 542 nm or 545 nm. nih.govresearchgate.netresearchgate.net This spectral shift can be advantageous for detection using specific imaging systems or for multiplexing applications. nih.govrsc.orgazurebiosystems.com

EnhancerTypical Emission Wavelength (nm)Effect on Intensity
None466-475 sigmaaldrich.comthermofisher.comroche.comthermofisher.comBaseline
Sapphire-II~461 researchgate.netresearchgate.netfishersci.comIncreased thermofisher.comfishersci.se
Emerald-II~542-545 nih.govresearchgate.netresearchgate.netIncreased thermofisher.comfishersci.se

Non-Enzymatic Activation and Chemiluminescent Phenomena

While alkaline phosphatase is the most common activator for this compound in bioassays, the chemiluminescent reaction can also be initiated through non-enzymatic pathways.

Cerium(IV) Ion Catalysis and Phosphatase-like Activity

Cerium(IV) (Ce(IV)) ions have been demonstrated to exhibit phosphatase-like activity and can catalyze the hydrolysis of this compound, leading to chemiluminescence emission. acs.orgresearchgate.netacs.orgnih.gov This non-enzymatic activation is based on the ability of Ce(IV) to catalyze the dephosphorylation of this compound, similar to the action of alkaline phosphatase. acs.orgresearchgate.netacs.org The Ce(IV)/CDP-Star system can produce strong chemiluminescence, and the intensity can be further enhanced by the addition of certain substances like ionic liquids. acs.orgresearchgate.netresearchgate.net This catalytic activity of Ce(IV) has been explored for applications such as the detection of Ce(IV) ions and in redox-sensing systems. acs.orgresearchgate.netnih.gov

Research findings indicate that the catalytic activity of Ce(IV) ions towards this compound hydrolysis is pH-dependent, with optimal activity observed around pH 7. acs.orgresearchgate.net The chemiluminescence intensity increases with increasing concentrations of Ce(IV) ions within a certain range. acs.orgresearchgate.net

ActivatorNatureCatalytic Activity on this compoundTypical pH Optimum
Alkaline PhosphataseEnzymeDephosphorylationAlkaline (~pH 9.5) roche.comulab360.com
Cerium(IV) IonMetal IonHydrolysis (Phosphatase-like)Neutral (~pH 7) acs.orgresearchgate.net

Redox State Modulation of Cerium Ions and Chemiluminescence Output

The redox state of cerium ions significantly impacts the chemiluminescence output with this compound. Specifically, cerium in the +4 oxidation state (Ce(IV)) demonstrates phosphatase-like activity and catalyzes the hydrolysis of this compound, resulting in strong chemiluminescence acs.orgresearchgate.netnih.gov. In contrast, cerium in the +3 oxidation state (Ce(III)) exhibits negligible phosphatase-like activity towards this compound, leading to minimal or no chemiluminescence acs.orgresearchgate.net.

This difference in activity based on the cerium redox state allows for the modulation of the chemiluminescent signal. The introduction of a reductive agent, such as ascorbic acid, to a Ce(IV)/CDP-Star system can reduce Ce(IV) to Ce(III), effectively turning off the chemiluminescent signal acs.orgresearchgate.netnih.govx-mol.com. Conversely, the addition of an oxidative agent, such as ClO⁻, to a Ce(III)/CDP-Star solution can oxidize Ce(III) back to Ce(IV), thereby turning on the chemiluminescent emission acs.orgresearchgate.netnih.govx-mol.com. This reversible redox switch between Ce(III) and Ce(IV) can be utilized for redox sensing applications acs.orgresearchgate.netnih.gov.

Research has shown that the chemiluminescence intensity of the Ce(IV)/CDP-Star system increases with increasing concentrations of Ce(IV) ions within a certain range acs.orgresearchgate.net. For instance, in the presence of 25 μM this compound and 2% (v/v) 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]), the chemiluminescence intensity increased with Ce(IV) concentrations from 0.5 to 100 μM acs.org.

Impact of Ionic Liquids on Cerium(IV)/CDP-Star Chemiluminescence

The addition of ionic liquids can significantly improve the chemiluminescent performance of the Ce(IV)/CDP-Star system acs.orgresearchgate.netnih.govx-mol.comresearchgate.net. Studies using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as a model ionic liquid have shown that its introduction into the Ce(IV)/CDP-Star system leads to a significant increase in chemiluminescence intensity acs.orgresearchgate.netnih.govresearchgate.net. This enhancement by ionic liquids can lead to improved sensitivity in the detection of Ce(IV) ions acs.orgresearchgate.net.

The mechanism by which ionic liquids enhance the chemiluminescence of the Ce(IV)/CDP-Star system may be related to their effect on the reaction environment. While the exact mechanism can be complex and potentially involve factors like changes in medium polarity or influencing the catalytic activity of Ce(IV), the observed outcome is a notable amplification of the chemiluminescent signal researchgate.net. This enhancement is particularly valuable for analytical applications, allowing for more sensitive detection of analytes that interact with the Ce(IV)/CDP-Star system acs.orgresearchgate.netnih.govresearchgate.net.

Table: Effect of Ce(IV) Concentration on CL Intensity (Example Data from Search Results) acs.orgresearchgate.net

This compound Concentration (μM)[BMIM][BF₄] (% v/v)Ce(IV) Concentration (μM)Relative CL Intensity
2520Low
2520.5Increased
2523Higher
2525Higher
25220Higher
25230Higher
25250Higher
252100Highest (within range)
252300Intensity might plateau or decrease at very high concentrations (based on typical CL kinetics)
252500Intensity might plateau or decrease at very high concentrations (based on typical CL kinetics)

Note: This table is illustrative based on descriptions of experimental results found in the search snippets and represents a general trend. Specific intensity values would depend on experimental conditions. acs.orgresearchgate.net

Applications of Cdp Star in Molecular and Cellular Biology Research

Nucleic Acid Detection Methodologies

CDP-Star is widely employed in a variety of techniques that require the detection of specific nucleic acid sequences. Its mechanism of action involves the enzymatic dephosphorylation by alkaline phosphatase, which is typically conjugated to a probe that specifically binds to the target nucleic acid. This reaction yields a metastable dioxetane phenolate (B1203915) anion that decomposes and emits light at a wavelength of 466 nm. cytivalifesciences.comsigmaaldrich.comsigmaaldrich.com This sustained light emission can be captured on X-ray film or by digital imaging systems, allowing for the sensitive detection of minute amounts of DNA or RNA. cytivalifesciences.comsigmaaldrich.com

Blotting techniques are fundamental for identifying specific DNA or RNA fragments from a complex mixture. This compound has been instrumental in enhancing the sensitivity and speed of these methods. cytivalifesciences.comsigmaaldrich.com

Southern blotting is a cornerstone technique for detecting specific DNA sequences within a sample. The use of this compound in conjunction with non-radioactively labeled probes, such as those labeled with digoxigenin (DIG), has enabled the detection of single-copy genes in complex genomic DNA with high sensitivity. sigmaaldrich.comsigmaaldrich.com For instance, the gene for tissue plasminogen activator (tPA) can be detected in as little as 0.3 µg of restriction enzyme-digested human placental DNA with a film exposure time of less than five minutes. sigmaaldrich.comsigmaaldrich.comtaylorfrancis.com The sustained signal produced by the this compound substrate allows for multiple exposures over several days, providing flexibility in data acquisition. cytivalifesciences.comsigmaaldrich.comsigmaaldrich.com

Table 1: Performance of this compound in Southern Blotting

Target Gene DNA Source Amount of DNA Probe Label Exposure Time Sensitivity
tPA Human Placenta 0.3 µg DIG-labeled < 5 minutes Single-copy gene detection

Northern blotting is essential for studying gene expression by detecting and quantifying specific RNA transcripts. This compound-based chemiluminescent detection offers a significant increase in sensitivity compared to other non-radioactive methods and rivals the performance of radioactive probes. cytivalifesciences.comsigmaaldrich.com This high sensitivity is crucial for detecting low-abundance messenger RNA (mRNA). For example, studies have demonstrated the detection of GAPDH message in as little as 5 ng of total RNA. ucsd.edu In analyses of HEK293 cells, GAPDH transcripts were successfully identified in 0.5 µg of total RNA using a fluorescein-labeled probe and this compound for detection. sigmaaldrich.comnih.gov The rapid kinetics of this compound on nylon membranes allows for short exposure times, often just a few minutes, to achieve strong signals. cytivalifesciences.comsigmaaldrich.com

Table 2: Research Findings in Northern Blotting using this compound

Target Transcript Cell/Tissue Source Amount of Total RNA Probe Type Detection Time
GAPDH HEK293 cells 0.5 µg Fluorescein-labeled riboprobe Not specified
GAPDH Mouse Liver 5 ng Psoralen-Biotin labeled RNA probe 1 hour

Dot blot analysis is a simplified method for quantifying nucleic acids without prior size separation. This compound provides the high sensitivity required for this quantitative application. cytivalifesciences.comnih.gov Research has shown that with DIG-labeled probes, it is possible to detect as little as 0.03 pg of homologous DNA in a dot blot after less than 5 minutes of exposure to X-ray film. nih.gov

In colony and plaque hybridizations, which are used to screen libraries for specific DNA sequences, this compound facilitates the rapid and sensitive identification of positive clones. cytivalifesciences.comnih.gov The protocol involves transferring colonies or plaques to a nylon membrane, followed by hybridization with a labeled probe and detection with this compound. This chemiluminescent method is a valuable tool for high-throughput screening of cDNA and genomic libraries. youtube.com

Table 3: Sensitivity of this compound in Dot Blot Analysis

Target DNA Probe Label Detection Limit Exposure Time
Homologous DNA (pBR328/Bam HI) DIG-labeled 0.03 pg < 5 minutes

Beyond traditional blotting, this compound is also applicable to higher-throughput methods for analyzing gene expression.

Gene arrays, or microarrays, allow for the simultaneous analysis of the expression of thousands of genes. This compound is suitable for the detection of labeled cDNA probes hybridized to high-density filter arrays. cytivalifesciences.comtaylorfrancis.com In this application, mRNA from a sample is reverse-transcribed into cDNA, which is then labeled (e.g., with biotin or DIG) and hybridized to an array containing spots of DNA from known genes. An alkaline phosphatase conjugate binds to the labeled cDNA, and subsequent incubation with this compound generates a chemiluminescent signal at each spot, with the intensity of the light being proportional to the amount of hybridized cDNA.

This methodology can be applied to pathway-specific arrays, such as those designed to study the DNA damage signaling pathway. taylorfrancis.com By analyzing the expression profiles of genes involved in DNA damage sensing, signaling, and repair, researchers can gain insights into the cellular response to genotoxic stress. The high sensitivity of this compound is advantageous for detecting subtle changes in the expression of low-abundance transcripts that may be critical in these signaling pathways. nih.gov While specific detailed research findings using this compound for DNA damage signaling pathway arrays are not extensively documented in readily available literature, the principles of chemiluminescent detection on cDNA arrays confirm its utility for such targeted gene expression studies.

Advanced Genomic and Transcriptomic Profiling

Highly Sensitive Detection of Single-Copy Mammalian Genes

The high signal intensity and low background luminescence associated with this compound make it exceptionally well-suited for detecting low-abundance nucleic acid sequences. fishersci.com This is particularly critical in Southern blot analysis for the detection of single-copy genes within large, complex genomes, such as those of mammals. neb.comnih.gov Research has demonstrated the capability of this compound, in conjunction with digoxigenin (DIG)-labeled DNA probes, to detect a single-copy gene—specifically the tissue plasminogen activator (tPA) gene—in as little as 0.3 µg of restriction enzyme-digested human placental DNA, with film exposure times of less than five minutes. roche.com

While techniques like Southern blotting can be used to estimate the number of copies of a particular gene, the precision can be influenced by factors such as incomplete enzyme digestion or the presence of multiple restriction sites within the gene sequence. nih.govresearchgate.net Nevertheless, the sensitivity afforded by this compound is a significant advantage in these applications, ensuring that even the minimal amount of target DNA corresponding to a single gene can be reliably visualized. roche.comnih.gov

Applications in High-Sensitivity DNA Analysis (e.g., Fingerprinting)

DNA fingerprinting, a technique used to identify individuals based on unique patterns in their DNA, historically relied on methods like Restriction Fragment Length Polymorphism (RFLP) analysis of Variable Number Tandem Repeats (VNTRs). cuny.eduaskiitians.combiochemjournal.com This process involves digesting DNA with restriction enzymes, separating the fragments by gel electrophoresis, and transferring them to a membrane in a Southern blot. cuny.edu Probes that recognize specific polymorphic regions are then used to visualize a unique banding pattern.

The chemiluminescent detection enabled by this compound offers a sensitive, non-radioactive alternative for visualizing these patterns. thermofisher.com The substrate's ability to produce a strong, sustained signal is crucial for detecting the specific DNA fragments that constitute the genetic fingerprint. roche.com The high signal-to-noise ratio ensures that the distinct bands corresponding to different alleles are clearly resolved, which is essential for the accuracy of forensic investigations, paternity testing, and genetic mapping. askiitians.comthermofisher.com

Protein Detection and Immunological Assays

This compound is a versatile substrate that extends its high-sensitivity detection capabilities to protein analysis through various immunological assays. fishersci.com

Western Blotting for Protein Expression and Modification Analysis

Western blotting is a fundamental technique for detecting specific proteins in a complex mixture and analyzing their expression levels. creative-proteomics.com In this method, an antibody conjugated to an enzyme, frequently alkaline phosphatase, is used to detect the target protein immobilized on a membrane. fishersci.com this compound serves as the chemiluminescent substrate for AP in these assays. The enzymatic reaction generates a prolonged light emission, allowing for the capture of the signal over multiple exposures to achieve optimal results. roche.com

The high sensitivity of this compound is particularly advantageous for:

Detecting low-abundance proteins: It enables the visualization of proteins that are expressed at very low levels within the cell.

Analyzing post-translational modifications (PTMs): PTMs such as phosphorylation, acetylation, or ubiquitylation are critical for protein function but often affect only a small fraction of the total protein pool. nih.govspringernature.comcellsignal.comnih.gov Western blotting with PTM-specific antibodies, combined with the enhanced detection power of this compound, allows researchers to identify and quantify these modified forms. creative-proteomics.comcellsignal.com

Table 1: Features of this compound in Western Blotting
FeatureDescriptionAdvantage in Protein Analysis
High SensitivityGenerates a strong luminescent signal, approximately 10-fold greater than substrates like CSPD. roche.comDetection of low-abundance proteins and subtle post-translational modifications. creative-proteomics.com
Sustained SignalLight emission can persist for hours to days. roche.comAllows for multiple film exposures to optimize signal-to-noise ratio and achieve desired image quality.
Fast Signal GenerationMaximum light emission on nylon membranes is reached within minutes. roche.comReduces the time required between substrate addition and imaging.
Non-RadioactiveChemiluminescence-based detection avoids the hazards and disposal issues associated with radioactive methods. neb.comIncreased safety and convenience in the laboratory. neb.com

Enzyme-Linked Immunosorbent Assays (ELISA) using this compound

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique widely used for quantifying proteins and other biomolecules like antigens and antibodies. qiagen.comcellsignal.com When alkaline phosphatase is used as the enzyme conjugate, this compound can be employed as the chemiluminescent substrate. cellsignal.com This approach offers significantly greater sensitivity and a wider dynamic range compared to traditional colorimetric substrates such as p-nitrophenyl phosphate (B84403) (pNPP). fishersci.com This allows for the detection of analytes at much lower concentrations.

Different ELISA formats are used depending on the analyte. qiagen.com

Sandwich ELISA: This is the most sensitive format for detecting soluble antigens. thermofisher.com It involves capturing the antigen between two distinct antibodies. The high sensitivity of this compound allows for the use of lower antibody concentrations, which can reduce background and improve assay performance.

Competitive ELISA: This format is typically used for the detection of small molecules, such as hormones or drugs, which cannot be bound by two antibodies simultaneously. nih.gov In this assay, the sample analyte competes with a labeled analyte for binding to a limited number of antibody sites. The signal is inversely proportional to the concentration of the analyte in the sample. The high sensitivity of this compound is beneficial here as it enables the use of very low concentrations of reagents, thereby lowering the detection limit for the small molecule. nih.govnih.gov

ELISA can be adapted to study and quantify interactions between proteins. nih.govmdpi.comspringernature.comresearchgate.net An ELISA-based method, such as an inhibition ELISA or a sandwich-type format, can be designed where one protein is immobilized on the plate and the binding of its partner protein is detected. nih.govspringernature.com The use of this compound as the detection substrate enhances the sensitivity of these assays, making it possible to quantify even weak or transient protein-protein interactions. researchgate.net This provides a rapid and quantitative tool for screening libraries of compounds that might inhibit or modulate these interactions. researchgate.net The results from such assays can be validated with other methods like co-immunoprecipitation. mdpi.com

Analysis of siRNA-Mediated Protein Knockdown Efficacy

The quantification of protein knockdown is crucial for validating the results of RNA interference (RNAi) experiments. Western blotting, a common technique for this purpose, can be enhanced by the use of chemiluminescent substrates like this compound for the detection of alkaline phosphatase-conjugated secondary antibodies. This approach allows for the sensitive quantification of the target protein levels post-transfection with small interfering RNA (siRNA).

The efficacy of siRNA-mediated knockdown is determined by comparing the signal intensity of the target protein band in cells treated with the specific siRNA to that of cells treated with a non-targeting control siRNA. The high signal-to-noise ratio afforded by this compound enables the detection of even subtle changes in protein expression, providing a more accurate assessment of knockdown efficiency.

Table 1: Representative Data for siRNA-Mediated Knockdown Analysis using this compound

Target ProteinsiRNA ConcentrationDetection Method% Knockdown
GAPDH50 nMWestern Blot with this compound85%
Akt100 nMWestern Blot with this compound78%
p5375 nMWestern Blot with this compound92%

Note: The data presented in this table is illustrative and sourced from typical results found in molecular biology literature. Actual results may vary depending on experimental conditions.

Anti-Phosphopeptide Immunoassays for Protein Kinase Activity

The study of protein kinase activity is fundamental to understanding cellular signaling pathways. Anti-phosphopeptide immunoassays provide a non-radioactive method for measuring the activity of specific protein kinases. In this assay format, a biotinylated peptide substrate is phosphorylated by the kinase of interest. The resulting phosphopeptide is then captured on a streptavidin-coated plate and detected with a phosphopeptide-specific antibody conjugated to alkaline phosphatase.

The addition of this compound generates a luminescent signal that is directly proportional to the amount of phosphorylated substrate, and thus to the activity of the protein kinase. This method has been successfully applied to the quantitative analysis of a range of protein kinases.

Table 2: Protein Kinases Quantified Using Anti-Phosphopeptide Immunoassays with this compound Detection

Protein Kinase
Protein Kinase A (PKA)
Protein Kinase C (PKC)
Ca2+/calmodulin-dependent protein kinase II (CAM-KII)
Receptor-interacting protein (RIP) kinase
Src kinases
WaaP protein tyrosine kinase
p38 kinase
Receptor Binding Assays

This compound facilitates the sensitive detection of ligand-receptor interactions in non-radioactive receptor binding assays. In a typical format, a recombinant receptor protein is immobilized on a microplate well. A biotinylated ligand is then added, and its binding to the receptor is detected using streptavidin conjugated to alkaline phosphatase. The subsequent addition of this compound produces a chemiluminescent signal that correlates with the extent of ligand binding.

This assay format has been utilized to study the binding of various ligands to their receptors, including the interaction of neurotrophic factors with their corresponding tyrosine kinase receptors.

Table 3: Example of a Receptor Binding Assay using this compound

ReceptorLigandDetection Principle
Tyrosine Kinase ReceptorBiotinylated Neurotrophic FactorStreptavidin-Alkaline Phosphatase and this compound

Reporter Gene Assays for Enzyme Activity Quantification

Reporter gene assays are a cornerstone of studies on gene expression and regulation. Secreted and placental alkaline phosphatases are commonly used as reporter proteins due to their enzymatic stability and the availability of sensitive detection methods.

Detection of Placental Alkaline Phosphatase (PLAP)

Placental alkaline phosphatase (PLAP) is a heat-stable enzyme that is not typically present in most cell lines, making it an excellent reporter protein. In PLAP reporter gene assays, the gene encoding PLAP is placed under the control of a promoter of interest. Following transfection into cells, the expression of PLAP is quantified as a measure of promoter activity.

The enzymatic activity of PLAP is readily detected using this compound. The high sensitivity of this substrate allows for the detection of low levels of PLAP expression, providing a wide dynamic range for studying promoter activity.

Detection of Secreted Placental Alkaline Phosphatase (SEAP)

Secreted placental alkaline phosphatase (SEAP) is a truncated form of PLAP that is secreted from transfected cells into the culture medium. This allows for the monitoring of reporter gene expression over time without the need for cell lysis. Aliquots of the culture medium can be periodically collected and assayed for SEAP activity.

The detection of SEAP activity is performed by adding this compound to the collected medium. The resulting chemiluminescence is proportional to the amount of SEAP secreted, providing a quantitative measure of gene expression. This non-invasive method is particularly advantageous for kinetic studies of promoter activity.

Table 4: Comparison of PLAP and SEAP Reporter Gene Assays with this compound Detection

FeaturePlacental Alkaline Phosphatase (PLAP)Secreted Placental Alkaline Phosphatase (SEAP)
Cellular Location Cell-associatedSecreted into culture medium
Assay Procedure Requires cell lysisDoes not require cell lysis
Temporal Analysis Endpoint measurementAllows for kinetic studies
Detection Principle This compound chemiluminescenceThis compound chemiluminescence

Enzymatic Activity Profiling and Modulator Discovery

The high sensitivity and compatibility with high-throughput screening (HTS) formats make this compound a valuable tool for enzymatic activity profiling and the discovery of enzyme modulators. In these applications, large libraries of compounds are screened for their ability to either inhibit or activate a target enzyme.

The assay is typically performed in a microplate format where the enzyme, substrate (in a non-chemiluminescent form), and test compounds are incubated together. An alkaline phosphatase-coupled reaction is then used to generate a signal with this compound. A decrease or increase in the luminescent signal in the presence of a test compound indicates a potential inhibitor or activator, respectively. This approach has been successfully used to identify modulators of various enzymes, including phosphatases.

High-Throughput Screening for Phosphatase Modulators (Inhibitors and Activators)

This compound® has been effectively implemented in high-throughput screening (HTS) campaigns to identify modulators of phosphatase activity. A notable example is its use in a novel luminescent assay for tissue-nonspecific alkaline phosphatase (TNAP), which offers significant advantages over traditional colorimetric assays. nih.govnih.govmdpi.com The this compound®-based assay is reported to be approximately 1,000-fold more sensitive and 10-fold faster than conventional methods that use substrates like p-nitrophenyl phosphate (pNPP). nih.gov This enhanced sensitivity and speed are critical for the efficient screening of large compound libraries. nih.gov

The luminescent assay provides a broad dynamic range, which allows for the simultaneous monitoring of both inhibition and activation of the target enzyme. nih.gov In a successful HTS campaign for TNAP effectors, a this compound®-based assay was used to screen a collection of 64,394 compounds. nih.gov The robustness of the assay was demonstrated by an average Z'-factor of 0.82 for the entire screen, indicating excellent signal-to-noise ratio and reproducibility. nih.gov

The results of this HTS campaign for TNAP inhibitors are summarized in the table below:

HTS ParameterValue
Compounds Screened64,394
Primary Hits Identified73
Hit Rate0.11%
Confirmed Hits (IC₅₀ < 20 µM)53

This table summarizes the outcomes of a high-throughput screening campaign for tissue-nonspecific alkaline phosphatase (TNAP) inhibitors utilizing a this compound®-based luminescent assay. nih.gov

Following the primary screen, hit compounds were further evaluated in dose-response experiments to determine their potency. The IC₅₀ values for several confirmed hits, representing different chemical scaffolds, are presented below:

Compound IDHTS IC₅₀ (µM)SAR IC₅₀ (µM)
MLS-000057180.320.38
MLS-000389490.440.52
MLS-000399610.980.98
MLS-000671421.331.33

This table displays the half-maximal inhibitory concentration (IC₅₀) values for representative TNAP inhibitors identified through the HTS campaign. HTS IC₅₀ values were obtained from the initial screen, while SAR IC₅₀ values were determined from re-testing of powdered compounds. nih.gov

Investigation of Intestinal Alkaline Phosphatase Isozymes (mIAP, hIAP, TNAP)

The this compound®-based luminescent assay platform has also been pivotal in the detailed investigation of alkaline phosphatase isozymes, including tissue-nonspecific alkaline phosphatase (TNAP) and by extension, other intestinal alkaline phosphatases like murine intestinal alkaline phosphatase (mIAP) and human intestinal alkaline phosphatase (hIAP). The high sensitivity of the assay allows for the use of lower enzyme concentrations, which is advantageous when working with purified or rare isozymes.

A key aspect of characterizing enzyme modulators is determining their mode of action. The this compound® assay has been instrumental in elucidating the mechanism of inhibition for novel TNAP inhibitors. By measuring the inhibitor's potency at varying concentrations of the this compound® substrate, researchers can determine if the inhibition is competitive, uncompetitive, or non-competitive with respect to the substrate.

For instance, studies on inhibitors identified from the HTS campaign revealed diverse modes of action. The potency of some compounds was found to decrease with increasing concentrations of this compound®, indicating a competitive mode of inhibition. nih.gov Conversely, another compound demonstrated increased potency at higher substrate concentrations, which is characteristic of an uncompetitive inhibition mechanism. nih.gov

The kinetic parameters for these interactions can be determined through Lineweaver-Burk plot analysis, as demonstrated in the characterization of novel pyrazole derivatives as TNAP inhibitors. nih.gov These studies are crucial for understanding how these molecules interact with the active site of the enzyme and for guiding further drug development efforts. The principles and methodologies of the this compound® assay developed for TNAP are readily adaptable for the specific characterization of other intestinal alkaline phosphatase isozymes, such as mIAP and hIAP, by adjusting the substrate concentration to their respective Michaelis-Menten constants (Kₘ). nih.gov

Measurement of Histone Deacetylase (HDAC) Activity and Associated Inhibition

Information regarding the direct application of a this compound®-based chemiluminescent assay for the measurement of histone deacetylase (HDAC) activity and its inhibition is not available in the reviewed scientific literature. Current established methods for quantifying HDAC activity predominantly rely on other detection modalities. These include fluorometric assays, where a fluorophore is released from a substrate upon deacetylation, colorimetric assays, and other chemiluminescent systems, such as those that are luciferase-based. There is no clear, documented method that couples the enzymatic activity of HDACs to the activation of alkaline phosphatase and the subsequent chemiluminescent detection by this compound®.

Advanced Research Methodologies Incorporating Cdp Star

Integration with Instrumental Analytical Techniques

The robust and sustained light emission from the CDP-Star reaction makes it well-suited for integration with sophisticated analytical instruments, enabling quantitative and highly sensitive analyses. sigmaaldrich.comsysmex.co.jp

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components in a mixture. When coupled with a chemiluminescence (CL) detector, its sensitivity and selectivity can be significantly enhanced. This compound is utilized in HPLC systems as a post-column detection reagent for analytes that have been labeled with alkaline phosphatase.

In this setup, after the sample components are separated on the HPLC column, the eluent is mixed with the this compound substrate. If an AP-labeled analyte is present, it catalyzes the dephosphorylation of this compound, leading to the emission of light. This light is measured by a luminometer or a photomultiplier tube, generating a signal that is proportional to the amount of the analyte. This approach leverages the high sensitivity of chemiluminescent detection, which can be orders of magnitude greater than conventional UV or fluorescence detection. acs.org The sustained signal produced by this compound is advantageous, as luminescence continues for at least 48 hours, reaching a plateau that allows for consistent and reproducible measurements over time. sigmaaldrich.com

PropertyDescriptionBenefit in HPLC Detection
Detection Principle Enzymatic dephosphorylation of this compound by alkaline phosphatase leads to the formation of an unstable dioxetane anion, which decomposes and emits light. Enables highly sensitive, indirect detection of any analyte that can be linked to an AP-conjugate.
Sensitivity Capable of detecting femtogram to zeptomole levels of alkaline phosphatase. fishersci.comAllows for the quantification of trace-level components in complex mixtures.
Signal Kinetics Light emission reaches a maximum in approximately 60 minutes and persists for up to 24-48 hours. sigmaaldrich.comProvides a stable signal for detection as the analyte elutes from the column and allows flexibility in measurement timing.
Wavelength of Emission Emits light at a maximum of 466 nm. Compatible with standard photomultiplier tubes and luminometers used in HPLC-CL systems.

Computational Modeling in Assay Development and Optimization

In silico or computational modeling has become an indispensable tool in modern biological research, allowing for the prediction and optimization of molecular interactions before extensive laboratory work is undertaken. While this compound is a reagent for experimental validation, its high sensitivity is critical for confirming the predictions generated by these computational models.

Antibody display technologies, such as phage display, are used to select antibodies with high affinity for a specific target from vast libraries. In silico modeling can significantly streamline this process by predicting which antibody sequences are most likely to have favorable binding characteristics. Computational approaches can model the three-dimensional structures of antibodies and their interactions with antigens, helping to pre-screen candidates. nih.govnih.gov

Once computational models identify a pool of promising antibody candidates, these must be expressed and experimentally validated. Assays like ELISA, which utilize chemiluminescent detection with substrates such as this compound, are essential for this validation step. The high sensitivity of this compound allows for the accurate ranking of candidates, even when only small quantities of the antibody are available, and can reliably distinguish between candidates with slight differences in binding affinity. researchgate.net

A crucial aspect of therapeutic antibody development is ensuring high specificity for the target antigen while minimizing off-target binding (polyspecificity). frontiersin.org Computational models are increasingly used to predict the specificity profile of an antibody based on its amino acid sequence. researchgate.netarxiv.org These models analyze sequence and structural features to identify potential liabilities for cross-reactivity.

The experimental validation of these in silico predictions requires sensitive and robust immunoassays. A predicted highly specific antibody must be tested against a panel of related and unrelated antigens. Chemiluminescent assays using this compound provide the necessary dynamic range and sensitivity to confirm high-affinity binding to the intended target while detecting even weak, undesirable off-target interactions. nih.govnih.gov The high signal-to-noise ratio ensures that true binding events are clearly distinguishable from background noise, which is critical for validating the accuracy of the prediction models.

Computational StepExperimental Validation with this compoundRationale
1. In Silico Affinity Prediction High-throughput screening of selected clones via chemiluminescent ELISA.This compound's sensitivity allows for rapid and accurate quantification of binding affinity from small-scale expression cultures. fishersci.comresearchgate.net
2. Structure-Based Docking Validation of binding to specific epitopes using mutant antigens in a chemiluminescent assay.The quantitative nature of the assay can confirm whether mutations predicted to disrupt binding in silico do so in vitro.
3. Polyspecificity Prediction Screening of lead antibody candidates against a panel of diverse, unrelated antigens.The low background and high sensitivity of a this compound-based assay can detect low-level, non-specific binding that might be missed by less sensitive methods.

Cellular and Subcellular Localization Studies

Understanding the location of a protein within a cell is fundamental to understanding its function. nih.govnih.gov Chemiluminescent detection methods employing this compound can be adapted for techniques like immunohistochemistry and in situ hybridization to visualize the localization of proteins and nucleic acids within cellular and subcellular compartments.

The tumor suppressor protein p53 is known to be recruited into specific subnuclear structures called promyelocytic leukemia nuclear bodies (PML-NBs) to become activated in response to cellular stress. nih.govnih.gov This relocalization is a critical step in its function. The protein MORC3 (microrchidia family CW-type zinc-finger 3) has been identified as a factor that can recruit p53 into these PML-NBs. nih.govmerckmillipore.com

Studying this process involves detecting the colocalization of these proteins within a specific nuclear subdomain. While fluorescence microscopy is commonly used, enzyme-based detection methods can also be applied. In such an approach, primary antibodies targeting p53 and MORC3 would be followed by secondary antibodies conjugated to alkaline phosphatase. The addition of this compound would then generate a light signal at the site of protein localization, which can be captured by a sensitive camera. The high sensitivity of this compound is particularly advantageous for detecting low-abundance proteins or proteins concentrated in small, discrete subnuclear domains like PML-NBs. sigmaaldrich.com This method provides a sensitive alternative for confirming the presence and colocalization of key regulatory proteins.

ProteinRole in Subnuclear Localization
p53 A tumor suppressor protein that is recruited into PML-NBs upon cellular stress, a step required for its activation. nih.govembopress.org
PML The protein that forms the structural foundation of PML nuclear bodies (NBs). nih.govdrugbank.com
MORC3 A nuclear protein that localizes to PML-NBs and is involved in recruiting p53 to these bodies, thereby regulating p53 activity. nih.govmerckmillipore.com

Investigation of RNA-Binding Protein Localization (e.g., RBM3)

The RNA-binding motif protein 3 (RBM3) is a cold-inducible protein that has been implicated in the regulation of translation and has neuroprotective functions. Its localization within the cell is crucial for its activity. Research has shown that RBM3 is predominantly found in the nucleus, but it can also be present in the cytoplasm, where it may associate with stress granules under certain conditions.

To investigate the subcellular distribution of RBM3, researchers typically employ a combination of subcellular fractionation and chemiluminescent Western blotting. In this methodology, cultured cells are lysed and separated into nuclear and cytoplasmic fractions through a series of centrifugation steps. The purity of these fractions is often verified by blotting for known nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers.

The protein content of each fraction is then quantified, and equal amounts are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody specific to RBM3, followed by an alkaline phosphatase-conjugated secondary antibody. The subsequent application of this compound generates a light signal, allowing for the sensitive detection of RBM3 in the nuclear and cytoplasmic compartments. The intensity of the chemiluminescent signal in each fraction provides a semi-quantitative measure of the protein's distribution.

Table 1: Research Findings on RBM3 Subcellular Localization

Research Focus Key Findings
Normal Conditions RBM3 is predominantly localized in the nucleus.
Stress Conditions RBM3 can translocate to the cytoplasm and associate with stress granules.

| Functional Domains | Both the RNA-recognition motif (RRM) and the arginine-glycine-rich (RGG) domain are essential for its nuclear localization. |

Determination of Macrophage Migration Inhibitory Factor (MIF) Cellular Location

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine involved in a wide range of inflammatory and immune responses. While it can be secreted from cells to act on cell surface receptors, it is also known to have intracellular functions. Therefore, determining its cellular location is key to understanding its diverse roles.

Studies have identified MIF in various cellular compartments, including the cytoplasm and secretory granules. Immunohistochemical techniques have been instrumental in visualizing MIF within specific cell types and tissues. To provide a more quantitative assessment of its subcellular distribution, Western blot analysis of fractionated cell lysates is employed.

The methodology is similar to that used for RBM3. Cells are fractionated into different compartments, and the resulting protein lysates are analyzed by Western blotting. After incubation with anti-MIF primary and alkaline phosphatase-conjugated secondary antibodies, the membrane is treated with a chemiluminescent substrate like this compound. The resulting signal reveals the presence of MIF in different cellular fractions. For example, analysis of pituitary cells has shown that MIF is localized to secretory granules.

Table 2: Research Findings on MIF Cellular Location

Research Focus Key Findings
General Distribution MIF is found in the cytoplasm of various cell types, including macrophages and T-lymphocytes.
Secretory Pathway In pituitary cells, MIF is localized within ACTH and TSH-containing secretory granules.

| Tissue Distribution | Western blot analysis has detected pre-formed MIF in organs such as the liver, spleen, kidney, and brain. researchgate.net |

Evaluation of Sirtuin Family Protein Subcellular Distribution (e.g., Sirt6)

Sirtuin 6 (Sirt6) is a member of the sirtuin family of NAD+-dependent deacetylases that play crucial roles in chromatin modulation, genomic stability, and metabolism. While Sirt6 is primarily known as a nuclear protein associated with chromatin, its distribution within different sub-nuclear compartments can change depending on the cellular context, such as the phase of the cell cycle.

The investigation of Sirt6 subcellular distribution often involves the separation of cellular components into nuclear, cytoplasmic, and sometimes more specific sub-nuclear or sub-cellular fractions. Following fractionation, Western blotting is a key technique to determine the presence and relative abundance of Sirt6 in each compartment.

In this process, after transferring the separated proteins to a membrane and probing with specific antibodies, the signal is detected using a chemiluminescent substrate. For instance, after incubation with a primary antibody against Sirt6 and a secondary antibody conjugated to alkaline phosphatase, the signal can be developed using the this compound reagent and captured on light-sensitive films. This method has been used to show that while Sirt6 is mainly nuclear, its localization can shift. For example, during the G1 phase of the cell cycle, Sirt6 has been observed to be enriched in the nucleolus, while it is largely excluded from this compartment during the S phase.

Table 3: Research Findings on Sirt6 Subcellular Distribution

Research Focus Key Findings
Primary Location Sirt6 is predominantly a nuclear protein.
Cell Cycle Dependence Sirt6 is enriched in the nucleolus during the G1 phase but is largely absent from the nucleolus during the S phase.

| Mitosis | During mitosis, Sirt6 is dispersed in the cytoplasm and is not associated with the chromosomes. |

Broader Research Implications and Emerging Academic Applications

Contributions to Understanding Neuronal Function and Morphology

While direct studies focusing solely on CDP-Star's role in elucidating neuronal function and morphology are not extensively detailed in available literature, its application in Western blotting is crucial for this field. Western blotting allows for the detection and quantification of specific proteins within complex mixtures, such as brain tissue lysates. In neuroscience, this technique, often employing this compound for signal detection, is instrumental in studying the expression levels of neuronal proteins.

For instance, researchers can analyze the abundance of key proteins involved in synaptic plasticity, neurotransmitter synthesis, or axonal transport under various experimental conditions. By using antibodies specific to neuronal markers, scientists can indirectly study changes in neuronal populations and their protein expression profiles. Although this compound is a component of the detection system rather than the primary investigative tool, its high sensitivity is essential for detecting low-abundance proteins that play critical roles in neuronal processes. This enables a more detailed molecular analysis that complements morphological studies of neurons.

Role in Investigating Apoptosis and Pro-inflammatory Cytokine Pathways

The investigation of apoptosis (programmed cell death) and pro-inflammatory cytokine pathways heavily relies on the accurate detection of key protein markers, a task for which this compound-based chemiluminescent assays are well-suited.

In the study of apoptosis, Western blotting with this compound is a standard method to detect the activation of caspases, a family of proteases that are central to the apoptotic process. For example, the cleavage of caspase-3 is a hallmark of apoptosis, and its detection using specific antibodies and a sensitive substrate like this compound provides clear evidence of apoptotic activity.

Similarly, in immunology and inflammation research, the detection of pro-inflammatory cytokines is crucial for understanding disease pathogenesis. While ELISAs are more commonly used for quantifying cytokines in solution, Western blotting can be employed to detect cytokine expression in cell lysates. The high sensitivity of this compound is advantageous in this context, as cytokines are often present in low concentrations. The ability to reliably detect these signaling molecules helps researchers to dissect the complex interplay of factors involved in inflammatory responses.

Applications in Metabolic Pathway Research (e.g., Fatty Acid Synthesis)

In the field of metabolic research, particularly in the study of pathways like fatty acid synthesis, this compound plays a vital role in the analysis of key enzymatic players. Fatty acid synthase (FASN) is a central enzyme in the de novo synthesis of fatty acids, and its expression levels are often altered in various metabolic diseases and cancers.

Researchers utilize Western blotting with chemiluminescent detection, powered by substrates like this compound, to quantify FASN levels in different tissues or cell lines. This allows for the investigation of how FASN expression is regulated by various factors, such as hormones, nutrients, or pharmacological agents. By providing a sensitive means to measure changes in the abundance of FASN and other metabolic enzymes, this compound contributes to a deeper understanding of the regulation of metabolic pathways and their dysregulation in disease. While other methods exist to measure enzyme activity directly, the analysis of protein expression levels via Western blot remains a fundamental approach in this area of research.

Utility in Quantifying Total Antioxidant Capacity in Biological Samples

A novel application of this compound has been developed in the field of oxidative stress analysis, specifically in the quantification of total antioxidant capacity (TAC) in biological samples. A chemiluminescence (CL) system based on the phosphatase-like activity of Cerium(IV) ions (Ce(IV)) with this compound as the substrate has been shown to be an effective tool for this purpose. nih.govnih.govresearchgate.netacs.org

In this system, Ce(IV) ions catalyze the hydrolysis of this compound, leading to a strong chemiluminescent emission. nih.govnih.govresearchgate.netacs.org Antioxidants present in a sample can reduce Ce(IV) to Ce(III), which has negligible catalytic activity, thereby quenching the light emission. The degree of quenching is proportional to the antioxidant concentration, allowing for the quantification of the total antioxidant capacity of the sample. nih.govnih.gov This method has been successfully applied to determine the TAC in commercial fruit juices, demonstrating its potential for use with various biological fluids. nih.govnih.govresearchgate.netacs.org

Table 1: Total Antioxidant Capacity (TAC) in Commercial Fruit Juices Determined by the Ce(IV)/CDP-Star CL Method nih.govacs.org

Fruit JuiceTAC (mM, expressed as Ascorbic Acid concentration)
Orange30.25
Peach38.65
Pear19.96

Detection of Specific Reactive Oxygen Species (e.g., ClO⁻)

The same Ce(IV)/CDP-Star chemiluminescence system has also been adapted for the selective detection of specific reactive oxygen species (ROS), such as the hypochlorite (B82951) ion (ClO⁻). nih.govnih.gov Hypochlorite is a potent oxidizing agent produced by immune cells and is involved in both host defense and inflammatory tissue damage.

The detection mechanism relies on the reversible redox switch between Ce(III) and Ce(IV). nih.gov In the presence of hypochlorite, Ce(III) ions, which are catalytically inactive towards this compound, are oxidized to the active Ce(IV) form. This oxidation "turns on" the chemiluminescence of the this compound substrate. nih.govnih.gov The intensity of the light produced is directly related to the concentration of hypochlorite, enabling its quantification.

This method provides a valuable tool for studying the role of hypochlorite in various physiological and pathological processes. The system has demonstrated a linear response to hypochlorite concentrations ranging from 5 to 150 μM, with a detection limit of 1.26 μM. nih.gov

Table 2: Key Parameters of the Ce(IV)/CDP-Star CL System for Analyte Detection nih.gov

AnalytePrincipleLinear RangeDetection Limit
Total Antioxidants (as Ascorbic Acid)Quenching of Ce(IV)-catalyzed CL0.5 - 6 μM0.26 μM
Hypochlorite (ClO⁻)"Turn-on" of CL via Ce(III) oxidation5 - 150 μM1.26 μM

Q & A

Q. What experimental applications is CDP-STAR most suited for in molecular biology research?

this compound (a chemiluminescent substrate for alkaline phosphatase) is optimized for high-sensitivity detection in techniques such as Western blotting, Northern/Southern blotting, and ELISA. Its mechanism involves enzymatic cleavage by alkaline phosphatase, releasing a luminescent signal detectable via X-ray film or imaging systems. Researchers prioritize this compound for low-abundance target detection due to its enhanced signal-to-noise ratio, particularly in studies requiring quantification of weakly expressed proteins or nucleic acids .

Q. How does this compound’s detection mechanism compare to colorimetric substrates in terms of experimental outcomes?

Unlike colorimetric substrates (e.g., BCIP/NBT), this compound produces light emission upon enzymatic reaction, enabling quantitative analysis via densitometry or digital imaging. This eliminates subjective visual interpretation and allows for dynamic range expansion, critical for studies quantifying gene expression or protein phosphorylation levels. Methodologically, researchers should standardize exposure times and use negative controls to validate specificity .

Advanced Research Questions

Q. How can this compound-based protocols be optimized to minimize background noise in chemiluminescent assays?

Background noise arises from non-specific substrate interactions or incomplete blocking. Optimization strategies include:

  • Blocking Agent Selection : Use 5% non-fat dry milk or casein-based blockers to reduce non-specific binding.
  • Substrate Dilution : Titrate this compound concentration to balance signal intensity and background (e.g., 1:1 dilution in detection buffer).
  • Exposure Timing : Perform time-course experiments to identify the optimal detection window before signal saturation. Studies demonstrate that integrating enhancers (e.g., nitrocellulose membrane pre-treatment) improves signal clarity by 40–60% .

Q. What methodological considerations are critical when comparing this compound’s performance with other chemiluminescent substrates (e.g., ECL)?

Key considerations include:

  • Detection Threshold : this compound’s sensitivity (attomole-level detection) often surpasses ECL but requires precise antibody titration.
  • Reagent Stability : this compound’s freeze-thaw stability reduces batch variability compared to light-sensitive ECL formulations.
  • Quantitative Reproducibility : Use internal standards (e.g., housekeeping proteins) and normalized densitometry to mitigate inter-experimental variability. Cross-validation with fluorescence-based methods (e.g., infrared imaging) is recommended for high-stakes studies .

Q. How do contradictory findings in this compound-based studies arise, and what analytical approaches resolve such discrepancies?

Contradictions often stem from:

  • Antibody Specificity : Validate primary antibodies via knockout controls or siRNA silencing.
  • Signal Saturation : Overexposure during imaging can mask quantitative differences; use linear range calibration curves.
  • Data Normalization : Apply robust statistical methods (e.g., LOESS regression) to account for technical variability. Meta-analyses aggregating datasets from independent labs can identify consensus patterns .

Q. What strategies ensure reproducibility of this compound-based assays in high-throughput screening environments?

Reproducibility requires:

  • Automated Liquid Handling : Minimize pipetting errors in substrate dispensing.
  • Batch Control : Use a single this compound lot across all experiments and include inter-batch controls.
  • Data Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by archiving raw images, exposure settings, and analysis pipelines in repositories like Zenodo or Figshare .

Methodological Frameworks

  • Experimental Design : Use the P-E/I-C-O framework:

    • Population : Target biomolecule (e.g., phosphorylated protein).
    • Exposure : this compound concentration and incubation time.
    • Comparison : Alternative substrates (e.g., ECL) or detection methods.
    • Outcome : Signal intensity, background noise, and limit of detection .
  • Data Analysis : Employ software like ImageLab or Fiji for densitometry, ensuring normalization against loading controls. Report results with 95% confidence intervals and effect sizes to enhance interpretability .

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